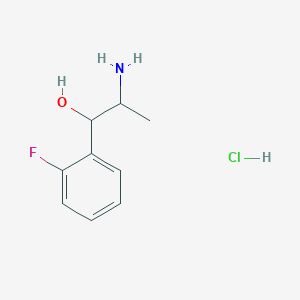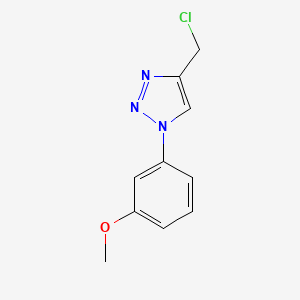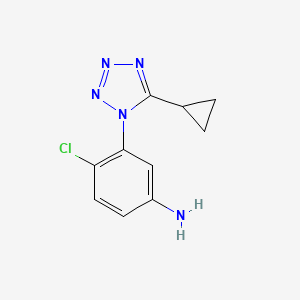
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate
Vue d'ensemble
Description
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate (EDFP) is a synthetic chemical compound used in a variety of scientific research applications. It is a versatile compound that can be used for a range of purposes, including organic synthesis, biochemistry, and pharmacology. EDFP is a colorless liquid with a strong odor and is soluble in water and most organic solvents. It is a widely used reagent and has been used in a variety of research applications.
Applications De Recherche Scientifique
Green Chemistry and Catalyst-Free Synthesis
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate: plays a significant role in green chemistry, particularly in the chemoselective BOC protection of amines. This process is crucial for creating a variety of biologically active molecules without the use of catalysts or solvents, which aligns with the principles of sustainable technology .
Protection of Amino Groups in Peptide Synthesis
In peptide synthesis, protecting the amino group is essential to prevent unwanted reactions. The Boc group in Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is a widely used protecting group due to its stability and ease of removal under acidic conditions, making it a staple in the synthesis of complex peptides .
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceutical synthesis. Its protected amine functionality allows for sequential reactions in drug development, where the Boc group can be strategically removed at a desired stage to facilitate further chemical transformations .
Organic Synthesis and Functional Group Transformation
This compound is involved in organic synthesis where functional group transformations are required. The Boc-protected amine can undergo various reactions, such as alkylation, acylation, and others, without affecting the integrity of the amine group .
Mécanisme D'action
Target of Action
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amino group in other molecules . Amino groups are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .
Mode of Action
The mode of action of Ethyl 3-(Boc-amino)-2,2-difluoropropanoate involves the conversion of an amino group into a carbamate . This is achieved by the addition of the Boc group to the amine . The precursor is Di-tert-butyl decarbonate which is a great electrophile for a nucleophilic addition of the amine . The first part is a typical nucleophilic addition-elimination, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled .
Biochemical Pathways
The biochemical pathway affected by Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is the synthesis of peptides . The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The addition of the Boc group allows for the transformation of other functional groups in the peptide chain without affecting the amino group .
Pharmacokinetics
The boc group can be readily removed under acidic conditions , which suggests that it may be rapidly metabolized in the body.
Result of Action
The result of the action of Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is the protection of the amino group in a molecule, allowing for the transformation of other functional groups without affecting the amino group . This is particularly useful in the synthesis of peptides .
Action Environment
The action of Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is influenced by the pH of the environment. The Boc group can be removed under acidic conditions . Therefore, the efficacy and stability of this compound can be influenced by the acidity of the environment. In addition, the reaction conditions, such as temperature and solvent, can also affect the efficiency of the Boc protection and deprotection processes .
Propriétés
IUPAC Name |
ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO4/c1-5-16-7(14)10(11,12)6-13-8(15)17-9(2,3)4/h5-6H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQQVOPAOGCYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)

![Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487980.png)
![3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1487981.png)



![3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1487986.png)
![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)
![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1487990.png)
![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)